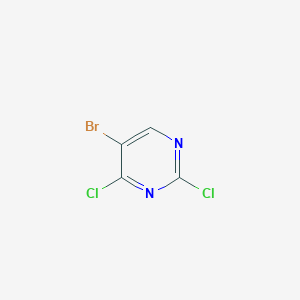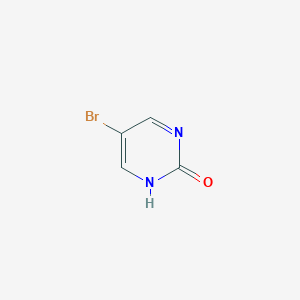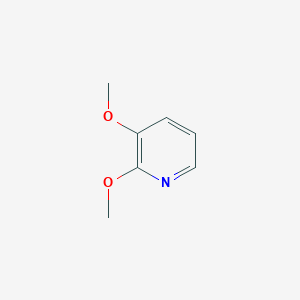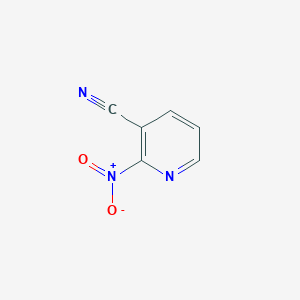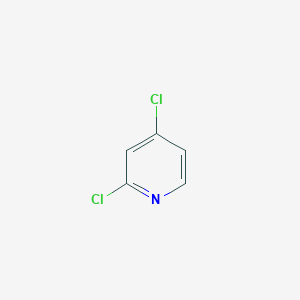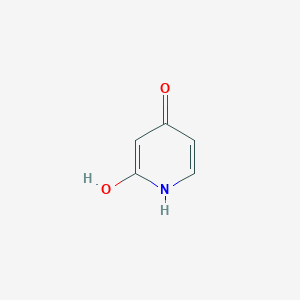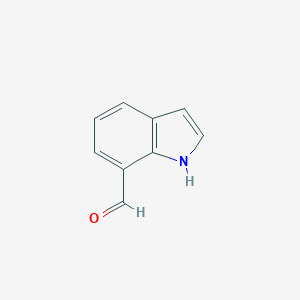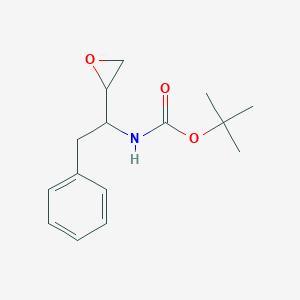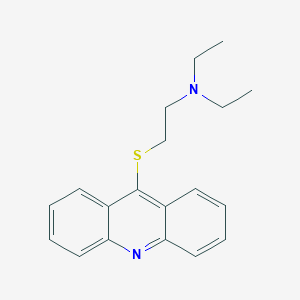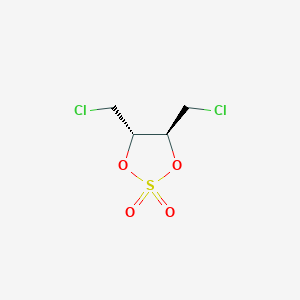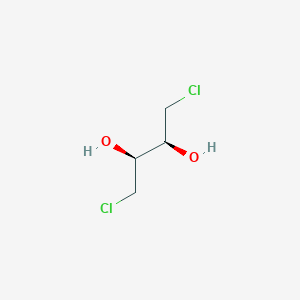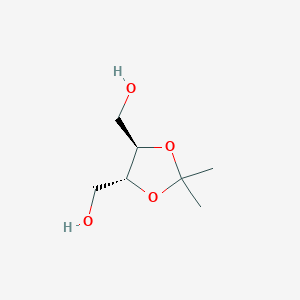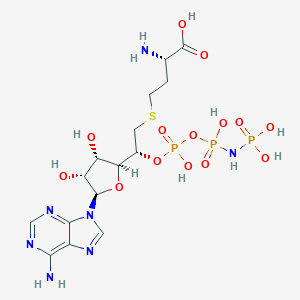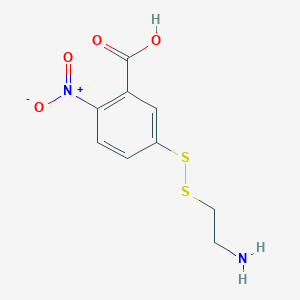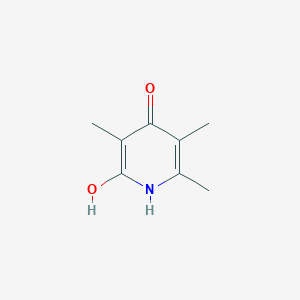
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one, also known as HTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HTP is a pyridoxine analog that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Effets Biochimiques Et Physiologiques
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have several biochemical and physiological effects. In animal studies, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to improve cognitive function and memory, reduce oxidative stress, and protect against neurotoxicity. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to enhance plant growth and increase crop yield by improving photosynthesis and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also relatively stable and can be stored for extended periods without degradation. However, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also sensitive to light and can degrade when exposed to UV radiation.
Orientations Futures
There are several future directions for research on 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and its potential applications in medicine. Another area of interest is its potential as a food preservative, as further studies are needed to determine its effectiveness and safety for use in food products. Additionally, more research is needed to optimize the synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and develop new methods for its application in various fields.
Méthodes De Synthèse
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one can be synthesized by the reaction of 3,5,6-trimethylpyridin-2(1H)-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one as a white crystalline solid, which can be purified using recrystallization. The synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its ability to enhance plant growth and increase crop yield. In food science, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been investigated for its potential as a food preservative due to its antioxidant properties.
Propriétés
Numéro CAS |
109371-16-6 |
|---|---|
Nom du produit |
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-hydroxy-3,5,6-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6(3)9-8(11)5(2)7(4)10/h1-3H3,(H2,9,10,11) |
Clé InChI |
DGFZETPZVVBGDX-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(NC(=C(C1=O)C)O)C |
SMILES |
CC1=C(NC(=O)C(=C1O)C)C |
SMILES canonique |
CC1=C(NC(=C(C1=O)C)O)C |
Synonymes |
2-hydroxy-3,5,6-trimethyl-1H-pyridin-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



